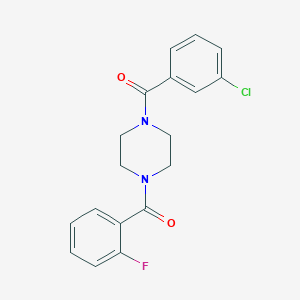
1-Cyclopentyl-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(phenylacetyl)piperazine, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP is a popular research chemical that has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The exact mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. The compound has also been shown to interact with the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to improve cognitive function and memory in animal studies. 1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentyl-4-(phenylacetyl)piperazine is a valuable tool for scientific research due to its ability to interact with various receptors in the brain. The compound has been extensively studied in animal models and has been found to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-Cyclopentyl-4-(phenylacetyl)piperazine in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to synthesize the compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-Cyclopentyl-4-(phenylacetyl)piperazine, including the development of new synthetic methods for the compound, the study of its effects on different receptors in the brain, and the investigation of its potential therapeutic applications. 1-Cyclopentyl-4-(phenylacetyl)piperazine may also be used as a tool for the development of new drugs that target the serotonin and dopamine systems in the brain. Further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine and its potential applications in the field of neuroscience.
Synthesemethoden
1-Cyclopentyl-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with N-benzyl-4-(phenylacetyl)piperazine. Another method involves the reaction of cyclopentylamine with 4-(phenylacetyl)piperazine in the presence of a catalyst. The synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine requires specialized equipment and expertise due to the compound's complex structure.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-(phenylacetyl)piperazine has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a high affinity for the serotonin 5-HT1A receptor, as well as the dopamine D2 receptor. 1-Cyclopentyl-4-(phenylacetyl)piperazine has also been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Eigenschaften
Produktname |
1-Cyclopentyl-4-(phenylacetyl)piperazine |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |
InChI-Schlüssel |
AGVZGHDKEWUKPG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

